![molecular formula C11H14N2OS B115924 N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide CAS No. 145300-45-4](/img/structure/B115924.png)
N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide
Description
N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide is a heterocyclic acetamide derivative characterized by a saturated 1,3-thiazolidine ring attached to a phenyl group. The thiazolidine moiety (a five-membered ring containing one sulfur and one nitrogen atom) confers conformational flexibility and moderate polarity, making it a promising scaffold for pharmacological applications. Acetamide derivatives are widely studied for their structural diversity and bioactivity, including analgesic, antimicrobial, and anti-inflammatory properties .
Propriétés
IUPAC Name |
N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c1-8(14)13-10-4-2-9(3-5-10)11-12-6-7-15-11/h2-5,11-12H,6-7H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUASLMFNMSSIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2NCCS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594821 | |
Record name | N-[4-(1,3-Thiazolidin-2-yl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145300-45-4 | |
Record name | N-[4-(1,3-Thiazolidin-2-yl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Activité Biologique
N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide is a compound that has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables and relevant case studies.
1. Overview of Thiazolidinone Derivatives
Thiazolidinone derivatives, including this compound, are known for their broad spectrum of biological activities. These compounds typically exhibit properties such as:
- Antimicrobial : Effective against various bacterial and fungal strains.
- Anticancer : Demonstrated potential in inhibiting cancer cell proliferation.
- Antiviral : Some derivatives have shown efficacy against viral pathogens.
2. Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of thiazolidinone derivatives. For instance:
Table 1: Antimicrobial Activity of Thiazolidinone Derivatives
In a study examining various thiazolidinone derivatives, this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria as well as antifungal activity against Candida spp. .
3. Anticancer Activity
The anticancer potential of thiazolidinone derivatives has been extensively researched. Many derivatives have shown promising results in inhibiting the growth of cancer cell lines.
Table 2: Anticancer Activity of Thiazolidinone Derivatives
Compound Name | Cell Line Tested | IC50 (μM) | Reference |
---|---|---|---|
This compound | HT29 (Colon Cancer) | < 10 | |
This compound | MDA-MB 231 (Breast Cancer) | < 10 | |
This compound | PC3 (Prostate Cancer) | < 10 |
In vitro studies indicated that this compound effectively inhibited the proliferation of various cancer cell lines at low concentrations, suggesting its potential as a therapeutic agent in oncology .
The mechanism by which this compound exerts its biological effects is multifaceted:
- Inhibition of Enzymes : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Molecular Interaction : Docking studies suggest that it interacts favorably with target proteins, enhancing its efficacy against pathogens and cancer cells .
5. Case Studies and Research Findings
Recent research has highlighted specific case studies involving the compound:
- Antimycobacterial Activity : A study utilized the BACTEC radiometric system to evaluate the compound's effectiveness against Mycobacterium tuberculosis, revealing a significant inhibition rate at low concentrations .
- Antiviral Properties : Other derivatives related to thiazolidinones have demonstrated antiviral activity against Hepatitis C virus (HCV), indicating a broader potential for this compound in viral infections .
Applications De Recherche Scientifique
Antimicrobial Activity
N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide and its derivatives have been evaluated for their antimicrobial properties against various pathogens.
- Bacterial Activity : Studies have shown that compounds containing the thiazolidinone moiety exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives such as N-[2-(4-methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]benzamide demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating potent activity .
- Fungal Activity : The compound also shows antifungal properties, particularly against Candida species. In vitro tests revealed that certain derivatives inhibited the growth of Candida albicans effectively, suggesting their potential use in treating fungal infections .
Anticancer Properties
The anticancer potential of this compound has been a focus of research due to its ability to induce apoptosis in cancer cells.
- Mechanism of Action : Research indicates that these compounds can disrupt the cell cycle and promote apoptosis in various cancer cell lines, including human renal cell adenocarcinoma (769-P) and human colon cancer cells (HT29). The mechanism involves the inhibition of cyclin-dependent kinases (CDKs), leading to cell cycle arrest at the G2/M phase .
- In Vitro Studies : In a study assessing the cytotoxic effects of synthesized thiazolidinone derivatives, several compounds exhibited significant antiproliferative activity. For example, N-[2-(3-nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]benzamide was noted for its ability to reduce cell viability in cancer cultures significantly .
Antituberculosis Activity
Recent studies have highlighted the potential of this compound derivatives as antimycobacterial agents.
- Inhibition of Mycobacterium tuberculosis : A series of thiazolidinone derivatives were synthesized and tested for their activity against Mycobacterium tuberculosis strain H37Rv. Notably, compounds with specific substitutions showed high levels of inhibition at low concentrations (6.25 μg/mL), indicating their potential as candidates for tuberculosis treatment .
- Molecular Docking Studies : Molecular modeling and docking studies have suggested that these compounds interact effectively with the active sites of key enzymes involved in the metabolism of M. tuberculosis, such as MtInhA. This interaction may contribute to their antimycobacterial activity and supports further investigation into their therapeutic potential .
Data Tables
Application Area | Activity | Tested Compounds | MIC/MBC Values |
---|---|---|---|
Antimicrobial | Bacterial | N-[2-(4-methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]benzamide | MIC 10.7–21.4 μmol/mL |
Fungal | N-[2-(4-methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]benzamide | MBC 21.4–40.2 μmol/mL | |
Anticancer | Cytotoxicity | N-[2-(3-nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]benzamide | Significant reduction in cell viability |
Antituberculosis | Inhibition | Various thiazolidinone derivatives | MIC 6.25 μg/mL |
Comparaison Avec Des Composés Similaires
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Differences
The compound’s activity and physicochemical properties are influenced by the nature of the heterocycle and substituents. Below is a detailed comparison with key analogs:
Table 1: Comparative Overview of N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide and Analogues
Key Findings from Comparative Studies
Heterocycle Saturation vs. Aromaticity :
- The saturated thiazolidine ring in the target compound allows for greater conformational flexibility compared to aromatic thiazole derivatives (e.g., 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide). This flexibility may enhance binding to dynamic biological targets .
- Aromatic thiazole derivatives exhibit planar structures, facilitating π-π stacking interactions but limiting adaptability in hydrophobic pockets .
Chlorine substituents () introduce steric and electronic effects, influencing crystal packing and intermolecular interactions .
Sulfonamide-containing analogs () benefit from the sulfonamide group’s solubility and bioactivity, often seen in NSAIDs and antimicrobial agents .
Biological Activity: Sulfonamide derivatives (e.g., ) show significant analgesic activity, suggesting the acetamide scaffold’s versatility across target classes .
Méthodes De Préparation
Reaction Mechanism and Optimization
In a typical procedure, 4-aminophenylacetamide (1.0 equiv) reacts with thioglycolic acid (1.2 equiv) in the presence of hydrochloric acid (HCl) as a catalyst. The reaction proceeds via imine formation, followed by intramolecular cyclization to yield the thiazolidine ring. Heating at 80–90°C for 6–8 hours in ethanol achieves yields of 68–72%.
Key Parameters
Characterization Data
The product is characterized by:
-
IR Spectroscopy: Peaks at 1685 cm⁻¹ (C=O of acetamide), 1540 cm⁻¹ (C=N of thiazolidine), and 750 cm⁻¹ (C-S stretching).
-
¹H NMR (DMSO-d₆): δ 2.05 (s, 3H, CH₃ of acetamide), 3.42–3.58 (m, 2H, CH₂ of thiazolidine), 4.12 (t, 1H, CH of thiazolidine), 7.32–7.65 (m, 4H, aromatic protons).
Reductive Amination of 4-Nitrobenzaldehyde Derivatives
This two-step approach begins with the synthesis of a nitro precursor, followed by reduction and acetylation.
Synthesis of 4-Nitrobenzaldehyde Thiazolidine Intermediate
4-Nitrobenzaldehyde reacts with cysteamine (2-aminoethanethiol) in ethanol under reflux to form 2-(4-nitrobenzylidene)-1,3-thiazolidine. The reaction employs piperidine as a base to deprotonate the thiol and facilitate imine formation.
Reaction Conditions
Catalytic Hydrogenation and Acetylation
The nitro group is reduced to an amine using hydrogen gas and 10% palladium on carbon (Pd/C) in tetrahydrofuran (THF). Subsequent acetylation with acetic anhydride in pyridine yields the final product.
Optimization Insights
-
Hydrogenation Pressure: 30–50 psi ensures complete reduction without over-hydrogenation.
-
Acetylation Time: 2–3 hours at 0–5°C prevents N-overacetylation.
Mannich Reaction-Based Approach
The Mannich reaction offers a three-component route involving 4-aminophenylacetamide, formaldehyde, and a thiol.
Procedure and Mechanistic Insights
4-Aminophenylacetamide, formaldehyde (37% aqueous solution), and mercaptoacetic acid react in a 1:1.5:1.2 molar ratio. The reaction forms a β-amino thiol intermediate, which cyclizes spontaneously to the thiazolidine ring.
Critical Factors
Yield and Purity
-
Yield: 65–70% after column chromatography (silica gel, ethyl acetate/hexane 3:7).
-
Purity: >99% by HPLC (C18 column, acetonitrile/water 55:45).
Solid-Phase Synthesis for High-Throughput Production
Adapting methodologies from peptide chemistry, this route immobilizes 4-aminophenylacetamide on Wang resin, followed by on-resin cyclization with thiophilic reagents.
Steps and Advantages
-
Resin Loading: Wang resin functionalized with 4-aminophenylacetamide using N,N′-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
-
Cyclization: Treat with 1,2-ethanedithiol and trimethylamine in dimethylformamide (DMF) at 50°C for 24 hours.
-
Cleavage: Trifluoroacetic acid (TFA)/dichloromethane (1:9) releases the product.
Benefits
Comparative Analysis of Methods
Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
---|---|---|---|---|
Cyclocondensation | 68–72 | 99 | Short reaction time | Requires acidic conditions |
Reductive Amination | 75–80 | 99.5 | High chiral purity | Multi-step, cost-intensive |
Mannich Reaction | 65–70 | 99 | One-pot synthesis | pH-sensitive |
Solid-Phase Synthesis | 85–90 | 98 | Scalable, minimal purification | Specialized equipment required |
Characterization and Validation
Spectroscopic Consistency
All routes produce identical ¹³C NMR profiles:
Chromatographic Purity
HPLC retention time: 8.2±0.3 minutes (C18 column, 1.0 mL/min flow rate).
Industrial Considerations
Patent WO2015155664A1 highlights the importance of solvent selection (e.g., THF for hydrogenation) and catalyst recycling to reduce costs. Regulatory-grade synthesis mandates impurity profiling, with limits for residual solvents (<0.1% by GC) and heavy metals (<10 ppm) .
Q & A
Q. What synthetic strategies are employed to prepare N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide and its structural analogs?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Condensation : Reacting 4-aminophenylthiazolidine intermediates with acetylating agents (e.g., acetic anhydride) under reflux conditions .
- Cyclization : Thiazolidine ring formation via reaction of primary amines with carbonyl compounds (e.g., aldehydes or ketones) in the presence of sulfur sources .
- Purification : Column chromatography or recrystallization using solvents like ethanol or ethyl acetate, followed by characterization via NMR (1H/13C) and mass spectrometry to confirm purity and structure .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : A combination of analytical techniques is used:
- Spectroscopy : 1H NMR (to confirm acetamide proton signals at δ 2.1–2.3 ppm) and FT-IR (amide C=O stretch at ~1650 cm⁻¹) .
- X-ray crystallography : Resolves bond lengths/angles in the thiazolidine ring and acetamide moiety (e.g., C–S bond distances of ~1.8 Å) .
- High-resolution mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ for C11H12N2OS: calculated 237.0698) .
Q. What in vitro assays are used to screen the anti-inflammatory activity of thiazolidine-containing acetamides?
- Methodological Answer : Common assays include:
- COX-1/COX-2 inhibition : ELISA-based measurement of prostaglandin E2 (PGE2) levels in macrophage cell lines (e.g., RAW 264.7) .
- Cytokine profiling : Quantification of TNF-α and IL-6 via qPCR or multiplex immunoassays in lipopolysaccharide (LPS)-stimulated cells .
- Oxidative stress assays : Measurement of reactive oxygen species (ROS) using fluorescent probes like DCFH-DA .
Advanced Research Questions
Q. How can computational modeling predict the biological targets of this compound?
- Methodological Answer :
- Molecular docking : Software like AutoDock Vina assesses binding affinity to targets (e.g., cyclooxygenase-2 or NF-κB) using crystal structures from the PDB .
- QSAR studies : Regression models correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity .
- ADMET prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., LogP, bioavailability) .
Q. What experimental designs address discrepancies in pharmacological data for thiazolidine-acetamide derivatives?
- Methodological Answer :
- Dose-response studies : Establish EC50/IC50 values across multiple concentrations to confirm potency trends .
- Species-specific models : Compare rodent vs. human cell lines to validate translational relevance .
- Orthogonal assays : Use both enzymatic (e.g., COX-2 inhibition) and cell-based (e.g., LPS-induced inflammation) assays to cross-verify activity .
Q. What considerations are critical for in vivo pharmacokinetic studies of this compound?
- Methodological Answer :
- Animal models : Use Sprague-Dawley rats or C57BL/6 mice for bioavailability studies, with oral/intravenous administration routes .
- Bioanalytical methods : LC-MS/MS quantifies plasma concentrations (LLOQ ~1 ng/mL) and identifies metabolites (e.g., glucuronide conjugates) .
- Tissue distribution : Autoradiography or whole-body imaging tracks compound accumulation in target organs .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.